Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a unique substitution pattern. The core structure comprises a dihydropyrimidinone ring, a common scaffold in medicinal chemistry due to its bioisosteric resemblance to pyrimidine nucleotides. Key structural features include:
- 6-{[(5-Chlorothiophen-2-yl)sulfonyl]methyl} group: The sulfonylmethyl linkage introduces polarity and electron-withdrawing effects, while the 5-chlorothiophene moiety may contribute to π-π stacking or hydrophobic interactions .
- Methyl ester at C-5: This group modulates solubility and metabolic stability .
The compound’s synthesis likely involves Biginelli-like multicomponent reactions, analogous to methods described for structurally related dihydropyrimidinones (e.g., condensation of aldehydes, urea/thiourea, and β-keto esters) .
Properties
IUPAC Name |
methyl 6-[(5-chlorothiophen-2-yl)sulfonylmethyl]-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O6S2/c1-26-16(22)14-11(8-28(24,25)13-7-6-12(18)27-13)19-17(23)20-15(14)9-2-4-10(21)5-3-9/h2-7,15,21H,8H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKUDJZUZGRRFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)O)CS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-{[(5-chlorothiophen-2-yl)sulfonyl]methyl}-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 900012-96-6) is a compound that has garnered attention for its diverse biological activities. This article discusses its synthesis, structure, and various biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 426.9 g/mol. The presence of the chlorothiophene moiety and the tetrahydropyrimidine scaffold contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅ClN₂O₅S₂ |
| Molecular Weight | 426.9 g/mol |
| CAS Number | 900012-96-6 |
Biological Activities
1. Antimicrobial Activity
Recent studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using the broth dilution method.
Case Study:
In a study evaluating the antimicrobial effects of tetrahydropyrimidine derivatives, it was found that the compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits cancer cell proliferation in various cancer lines.
Research Findings:
A study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways .
3. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays measuring cytokine production and inflammatory markers.
Experimental Evidence:
In an experimental setup using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways.
- Cell Cycle Regulation: It alters cell cycle progression in cancer cells by modulating cyclin-dependent kinases.
- Reactive Oxygen Species (ROS) Modulation: The compound may reduce oxidative stress in cells, contributing to its protective effects against inflammation and cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituents at C-4 and C-6, which significantly alter physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Solubility : The sulfonyl group in the target compound increases polarity, improving aqueous solubility compared to methyl or ethoxy analogs .
- Crystal Packing : Compounds with 4-hydroxyphenyl groups (e.g., ) exhibit extensive hydrogen-bonding networks (O–H···O/N), influencing crystallinity and stability .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-hydroxyphenyl and sulfonylmethyl groups synergistically enhance target selectivity and solubility, making the compound a promising lead for TP inhibition or antioxidant applications .
- Crystallographic Insights: Analogous monohydrate structures (e.g., ) reveal planar dihydropyrimidinone rings with puckering parameters (q₂: 0.2–0.3 Å) influenced by substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
